2-(1H-indol-3-yl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide
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Overview
Description
2-(1H-indol-3-yl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide is a complex organic compound that features an indole ring, a pyridazine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide typically involves multiple steps, starting with the preparation of the indole and pyridazine intermediates. The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone.
Once the indole and pyridazine intermediates are prepared, they are coupled through a series of reactions to form the final compound. The coupling reaction often involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond between the indole and pyridazine moieties.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that allow for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidation products.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the indole and pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid, while reduction of the pyridazine ring can yield a dihydropyridazine derivative.
Scientific Research Applications
2-(1H-indol-3-yl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It may be used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
2-(1H-indol-3-yl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide can be compared with other similar compounds, such as:
2-(1H-indol-3-yl)-N-(2-(pyridazin-3-yl)amino)ethyl)acetamide: This compound lacks the methyl group on the pyridazine ring, which may affect its biological activity and chemical properties.
2-(1H-indol-3-yl)-N-(2-((6-methylpyrimidin-4-yl)amino)ethyl)acetamide: This compound features a pyrimidine ring instead of a pyridazine ring, which can lead to different interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-12-6-7-16(22-21-12)18-8-9-19-17(23)10-13-11-20-15-5-3-2-4-14(13)15/h2-7,11,20H,8-10H2,1H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOTXQBYTJMLSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)CC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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